

Sulfo-Cy3.5 amine chemical structure and properties

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Compound of Interest

Compound Name: Sulfo-Cy3.5 amine

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An In-depth Technical Guide to **Sulfo-Cy3.5 Amine** for Researchers and Drug Development Professionals

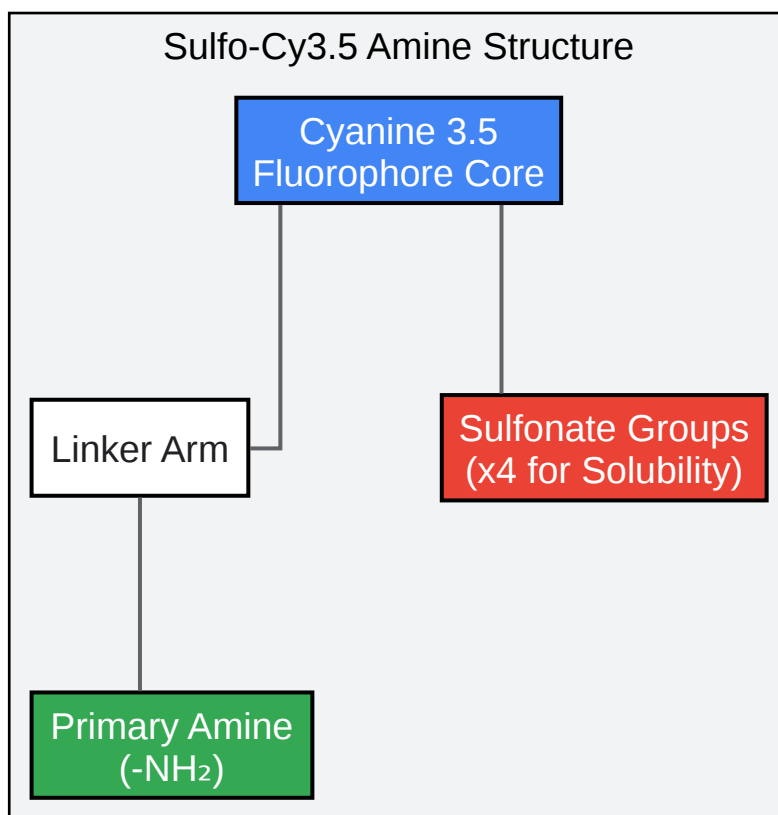
Introduction

Sulfo-Cy3.5 amine is a water-soluble, orange-red fluorescent dye valued for its exceptional photostability, high quantum yield, and bright fluorescence in the visible spectrum.[1] As a member of the cyanine dye family, its spectral properties are intermediate between those of Cyanine3 and Cyanine5.[2][3] The presence of four sulfonate groups renders the molecule highly hydrophilic, making it particularly suitable for biological applications in aqueous environments.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Sulfo-Cy3.5 amine**, with a focus on its utility in bioconjugation for research and drug development.

Chemical Structure and Physicochemical Properties

Sulfo-Cy3.5 amine consists of a central cyanine fluorophore responsible for its fluorescent properties. This core is modified with four sulfonate (SO_3^-) groups to ensure high water solubility. A linker arm separates the fluorophore from a primary aliphatic amine group ($-\text{NH}_2$). This amine serves as a reactive handle for conjugation to various biomolecules.

Below is a diagram representing the key functional components of the **Sulfo-Cy3.5 amine** molecule.



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Caption: Functional components of **Sulfo-Cy3.5 amine**.

Physicochemical and Spectral Properties

The key properties of **Sulfo-Cy3.5 amine** are summarized in the table below. These characteristics make it a versatile tool for fluorescent labeling.

Property	Value	Reference
Molecular Formula	C ₄₄ H ₅₂ K ₂ N ₄ O ₁₃ S ₄	
Molecular Weight	1051.38 g/mol	
Excitation Maximum (λ _{abs})	~576-581 nm	
Emission Maximum (λ _{em})	~596-603 nm	
Stokes Shift	~15 nm	
Molar Extinction Coefficient (ε)	139,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.11	
Solubility	Good in water, DMSO, and DMF	
Appearance	Deep purple powder	

Bioconjugation and Applications

The primary amine group of **Sulfo-Cy3.5 amine** allows for its covalent attachment to a wide range of biomolecules through various conjugation chemistries. This makes it a valuable reagent for creating fluorescent probes used in numerous biological and biomedical applications.

Bioconjugation Chemistry

The aliphatic primary amine of Sulfo-Cy3.5 is nucleophilic and can be readily coupled with electrophilic functional groups on target molecules, such as:

- **Activated Esters (e.g., NHS esters):** This is a common method for labeling proteins at lysine residues or the N-terminus.
- **Carboxylic Acids:** In the presence of a carbodiimide (like EDC), the amine can form a stable amide bond with a carboxyl group.
- **Epoxides:** The amine group can react with epoxides to form a stable carbon-nitrogen bond.

Key Applications

Sulfo-Cy3.5 amine and its conjugates are utilized in a variety of advanced applications:

- **Fluorescence Microscopy:** Labeled biomolecules allow for high-resolution imaging of cellular and tissue structures.
- **Flow Cytometry:** Its distinct signal is suitable for precise cell sorting and analysis.
- **Protein and Nucleic Acid Labeling:** It is widely used to fluorescently tag proteins, antibodies, and nucleic acids for detection and tracking.
- **Molecular Probes:** Labeled molecules serve as effective probes in bioanalytical assays to study molecular interactions.

Experimental Protocols

General Protocol for Protein Labeling via EDC/NHS Chemistry

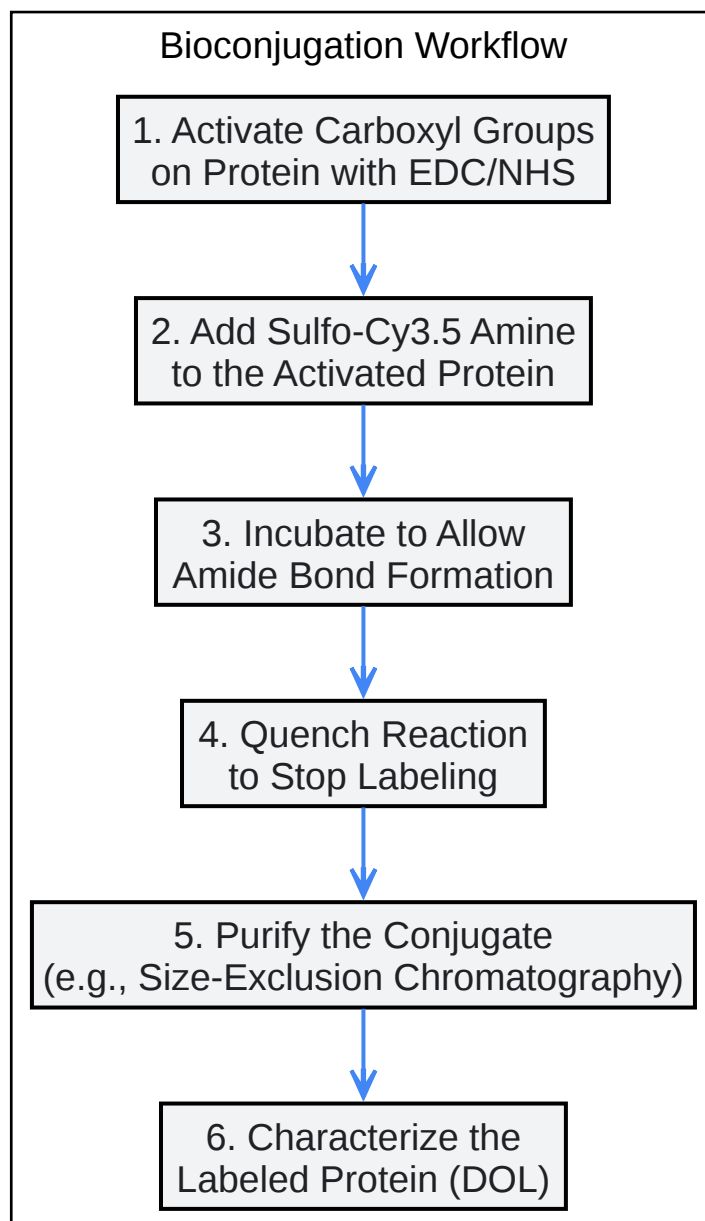
This protocol outlines a general procedure for conjugating **Sulfo-Cy3.5 amine** to a protein containing accessible carboxylic acid groups.

Materials:

- Protein of interest in a suitable buffer (e.g., MES, pH 6.0)
- **Sulfo-Cy3.5 amine**
- N-hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Quenching solution (e.g., Tris or hydroxylamine)
- Purification column (e.g., size-exclusion chromatography)

Workflow:

The following diagram illustrates the key steps in the bioconjugation process.



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Caption: Experimental workflow for protein labeling.

Procedure:

- Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., MES buffer, pH 6.0).
- Activation: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.
- Conjugation: Add **Sulfo-Cy3.5 amine** (dissolved in reaction buffer or DMSO) to the activated protein solution. The molar ratio of dye to protein should be optimized for the specific application.
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction by consuming any remaining activated esters.
- Purification: Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
- Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~576 nm (for the dye).

Storage and Handling

For long-term stability, **Sulfo-Cy3.5 amine** should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. When preparing stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the dye and its conjugates from prolonged exposure to light.

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References

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